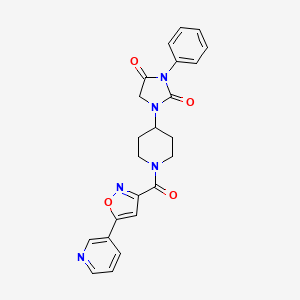

3-Phenyl-1-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenyl-1-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O4/c29-21-15-27(23(31)28(21)18-6-2-1-3-7-18)17-8-11-26(12-9-17)22(30)19-13-20(32-25-19)16-5-4-10-24-14-16/h1-7,10,13-14,17H,8-9,11-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCCPFVJSRFYNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as pyrazole-bearing compounds, have shown potent antileishmanial and antimalarial activities. These compounds are known to interact with various targets, including enzymes and receptors, to exert their pharmacological effects.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in the biological functions of these targets. For example, some compounds inhibit the activity of enzymes or block the binding of other molecules to receptors, thereby altering the normal functioning of these targets.

Biochemical Pathways

For instance, some compounds inhibit the synthesis of certain proteins or interfere with signal transduction pathways, leading to changes in cell function.

Pharmacokinetics

The metabolism of the drug can impact its half-life and clearance rate, while the route of excretion can determine the duration of the drug’s action.

Result of Action

For example, some compounds induce apoptosis or inhibit cell proliferation, leading to a decrease in the number of disease-causing cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the drug. Additionally, the presence of other molecules can influence the drug’s action, either by competing for the same target or by interacting with the drug to alter its structure or function.

Biological Activity

3-Phenyl-1-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a multi-ring structure that includes:

- Imidazolidine core

- Isoxazole moiety

- Piperidine linkage

- Phenyl and pyridine substituents

This structural complexity is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity

-

Anticancer Potential

- The compound's structure suggests that it may interact with cellular pathways involved in cancer proliferation. Pyrazole derivatives, similar in structure, have been investigated for their ability to inhibit cancer cell growth, particularly in breast cancer models . The combination of this compound with traditional chemotherapeutics has shown promise in enhancing cytotoxic effects against resistant cancer cell lines.

- Inhibition of Enzymatic Activity

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Antagonism : Compounds structurally related to this imidazolidine derivative have been shown to act as antagonists at various receptor sites, potentially modulating inflammatory responses and cellular signaling pathways .

- Cell Cycle Interference : Similar compounds have been reported to disrupt the cell cycle in cancer cells, leading to increased apoptosis and reduced proliferation rates .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.